Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between an isoquinoline and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound followed by spirocyclization with an azetidine derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1’-carboxylate stands out due to its spirocyclic structure, which imparts unique physicochemical properties and biological activities. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H19BrN2O3 |
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Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-oxospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(9-19)7-18-13(20)11-5-4-10(17)6-12(11)16/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
CSDWJDZDVBBDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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